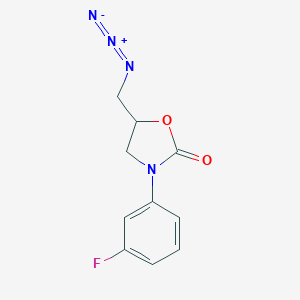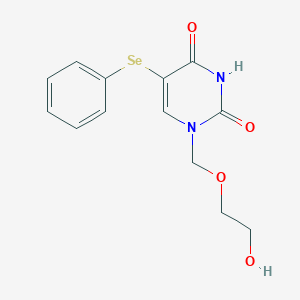
Psau-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psau-1 is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a phenylselanyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Psau-1 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and phenylselanyl reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, along with catalysts such as palladium or copper complexes.
Reaction Steps: The key steps in the synthesis include nucleophilic substitution, oxidation, and cyclization reactions to form the desired pyrimidine ring structure with the phenylselanyl group attached.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
Psau-1 undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to selenol or selenide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylselanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include selenoxide, selenol, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Psau-1 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antioxidant and enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer and antiviral agent, with studies focusing on its mechanism of action and therapeutic efficacy.
Industry: It is utilized in the development of novel materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Psau-1 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and cellular signaling pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and immune response, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenylthio group instead of phenylselanyl.
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfonyl)pyrimidine-2,4(1H,3H)-dione: Contains a phenylsulfonyl group, differing in its oxidation state and reactivity.
Uniqueness
Psau-1 is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group enhances its antioxidant activity and potential therapeutic applications compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
153081-01-7 |
|---|---|
Molekularformel |
C13H14N2O4Se |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-5-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-8-11(12(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
InChI-Schlüssel |
KFSPSGWABMNFIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
Key on ui other cas no. |
153081-01-7 |
Synonyme |
1-((2-hydroxyethoxy)methyl)-5-(phenylselenenyl)uracil PSAU-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


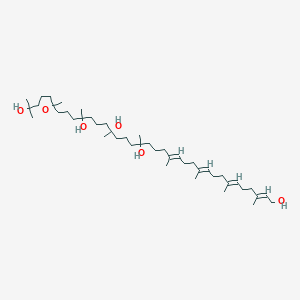
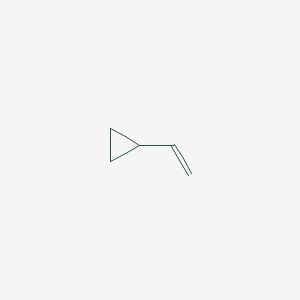
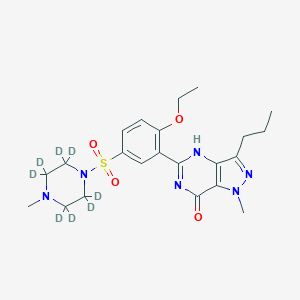
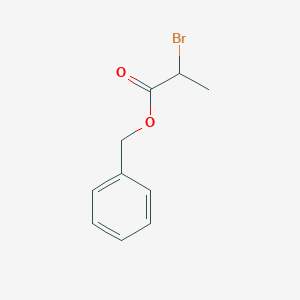
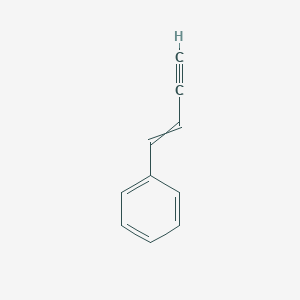
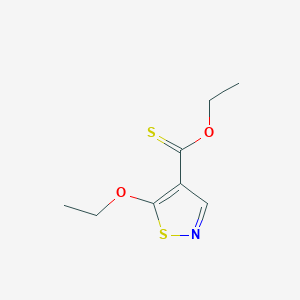
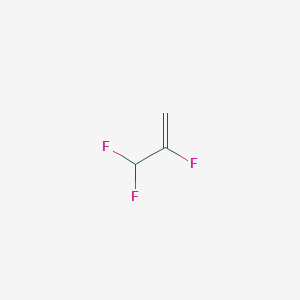
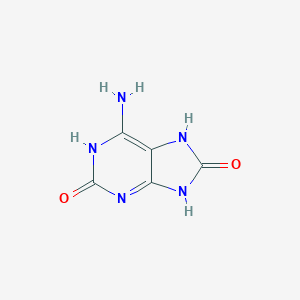
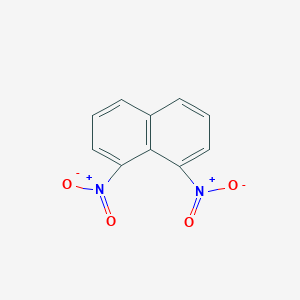
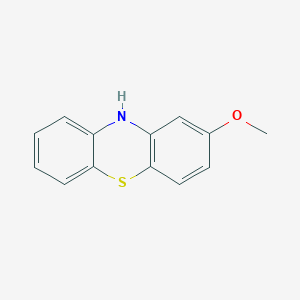
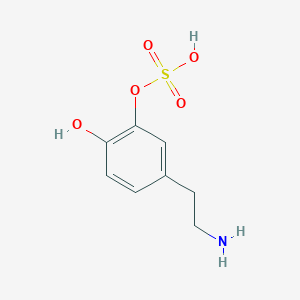
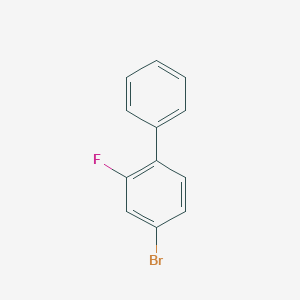
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
